4-(3,4-Dinitrophenoxy)-pyridine
Description
4-(3,4-Dinitrophenoxy)-pyridine is a pyridine derivative featuring a phenoxy substituent with nitro groups at the 3- and 4-positions. Pyridine derivatives are widely studied for their electronic, pharmacological, and material science applications due to their tunable substituent effects. The presence of electron-withdrawing nitro groups in 4-(3,4-Dinitrophenoxy)-pyridine likely enhances its electrophilicity and reactivity, making it a candidate for use in synthetic intermediates or energetic materials.
Properties
Molecular Formula |
C11H7N3O5 |
|---|---|
Molecular Weight |
261.19 g/mol |
IUPAC Name |
4-(3,4-dinitrophenoxy)pyridine |
InChI |
InChI=1S/C11H7N3O5/c15-13(16)10-2-1-9(7-11(10)14(17)18)19-8-3-5-12-6-4-8/h1-7H |
InChI Key |
GCCZLTOKTCBSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC=NC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Hydroxy-3,5-dinitropyridine (CAS 2980-33-8)
- Molecular Formula : C₅H₃N₃O₅
- Molecular Weight : 185.1 g/mol
- Key Properties : Melting point 176–178°C; UN 2811 safety classification (toxic solids) .
- Comparison: Unlike 4-(3,4-Dinitrophenoxy)-pyridine, this compound has nitro groups directly on the pyridine ring and a hydroxyl group. This compound may exhibit stronger intermolecular interactions compared to the target compound.
4-(4-Nitrophenoxy)-pyridine (CAS 4783-83-9)
- Molecular Formula : C₁₁H₈N₂O₃
- Molecular Weight : 216.19 g/mol
- Key Properties : Boiling point 345°C; solid form; hazard warnings include skin/eye irritation (H315-H319) .
- Comparison: The single nitro group on the phenoxy ring results in weaker electron-withdrawing effects compared to the dinitro substitution in the target compound. This structural difference may reduce electrophilicity and reactivity, making 4-(4-nitrophenoxy)-pyridine less reactive in nucleophilic substitution reactions.
4-(1-Aminoethyl)pyridine
- Comparison: The aminoethyl substituent contrasts sharply with the dinitrophenoxy group. While 4-(1-aminoethyl)pyridine is bioactive and suited for pharmacological applications, 4-(3,4-Dinitrophenoxy)-pyridine’s nitro groups may favor applications in explosives or corrosion inhibitors due to higher stability and electron deficiency.
Data Table: Comparative Analysis of Pyridine Derivatives
Reactivity and Electronic Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The dinitrophenoxy group in the target compound strongly withdraws electrons via resonance and induction, making the pyridine ring highly electron-deficient. This contrasts with aminoethyl or hydroxyl substituents, which donate electrons and increase basicity . The energy gap (ΔE) in 4-(1-aminoethyl)pyridine (6.08 eV) suggests higher bioactivity, while the nitro-substituted analogs likely exhibit higher chemical hardness and reduced charge transfer capacity.
Thermal Stability :
- Nitro groups generally enhance thermal stability but may also increase sensitivity to shock or friction. The melting point of 2-Hydroxy-3,5-dinitropyridine (176–178°C) indicates moderate thermal stability compared to other nitro derivatives .
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